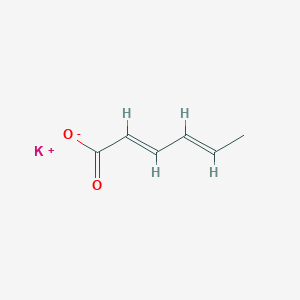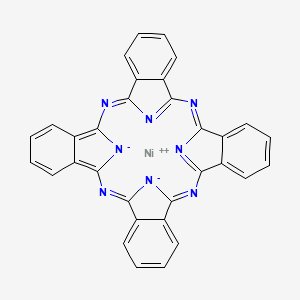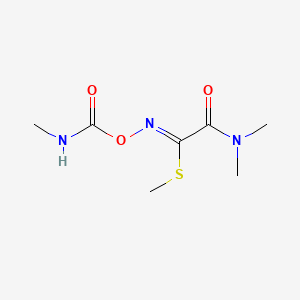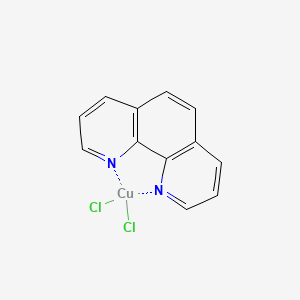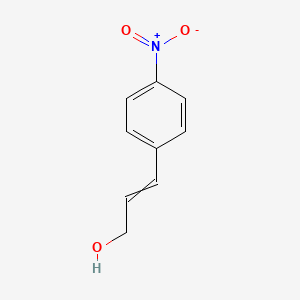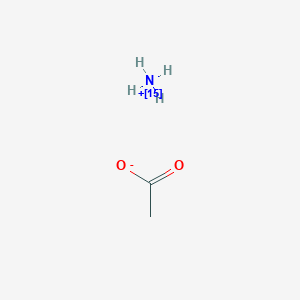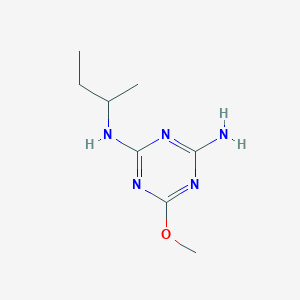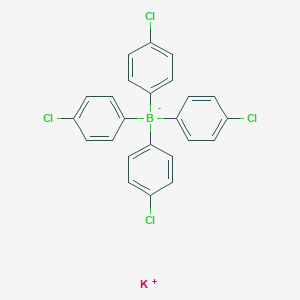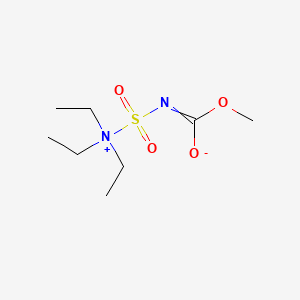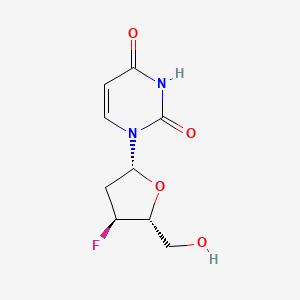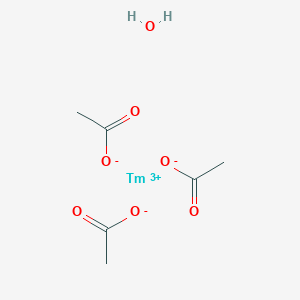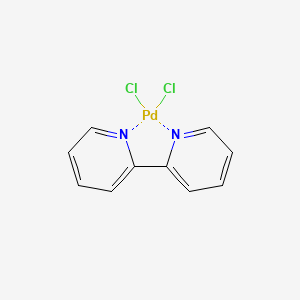
Dichloropalladium;2-pyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloropalladium;2-pyridin-2-ylpyridine is a coordination compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound consists of a palladium center coordinated to two chlorine atoms and a bidentate ligand, 2-pyridin-2-ylpyridine. The presence of the palladium center imparts unique catalytic properties, making it valuable in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dichloropalladium;2-pyridin-2-ylpyridine can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with 2-pyridin-2-ylpyridine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired complex in good to excellent yields. The reaction can be represented as follows:
PdCl2+2-pyridin-2-ylpyridine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent choice, reaction time, and temperature are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
Dichloropalladium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: The chlorine atoms in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions often require specific conditions, such as elevated temperatures or pressures.
Substitution: Ligand exchange reactions can be facilitated by using various ligands, such as phosphines or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Dichloropalladium;2-pyridin-2-ylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are exploited in biochemical studies, where it is used to facilitate specific reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which Dichloropalladium;2-pyridin-2-ylpyridine exerts its effects is primarily through its catalytic activity. The palladium center can coordinate with various substrates, facilitating their transformation through different catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
相似化合物的比较
Similar Compounds
- Dichloropalladium;2,2’-bipyridine
- Dichloropalladium;1,10-phenanthroline
- Dichloropalladium;4,4’-dimethyl-2,2’-bipyridine
Uniqueness
Dichloropalladium;2-pyridin-2-ylpyridine is unique due to the specific coordination environment provided by the 2-pyridin-2-ylpyridine ligand. This ligand imparts distinct electronic and steric properties to the complex, influencing its reactivity and selectivity in catalytic processes. Compared to similar compounds, this compound may exhibit different catalytic efficiencies and selectivities, making it valuable for specific applications.
属性
IUPAC Name |
dichloropalladium;2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)
